1,2,6-Hexanetriol

Overview

Description

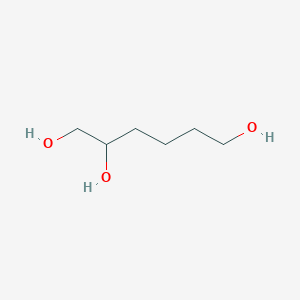

1,2,6-Hexanetriol (HT, C₆H₁₄O₃) is a trihydric alcohol with three hydroxyl groups positioned at the 1st, 2nd, and 6th carbon atoms of its hexane backbone. It is a viscous, water-miscible liquid (solubility: miscible with water, acetone, and alcohol; immiscible with benzene and ether) . Its molecular weight is 134.17 g/mol, with a calculated XLogP3 value of -0.7, indicating moderate hydrophilicity . HT is primarily synthesized via catalytic hydrogenation of biomass-derived 5-hydroxymethylfurfural (HMF), a renewable platform chemical. For example, Ni-Co-Al mixed oxide catalysts achieve 64.5% HT yield under mild conditions (e.g., 140°C, 2 MPa H₂) . Alternatively, HMF can be converted to HT through intermediates like 2,5-tetrahydrofuran-dimethanol (THFDM), with Rh-ReOx/SiO₂ catalysts enabling full HT conversion and 73% selectivity toward 1,6-hexanediol (1,6-HDO) .

HT serves as a precursor for polymer synthesis (e.g., bio-based polyesters ) and specialty chemicals. Its dielectric properties (ε″ ~ 0.01–1 in the GHz range) and hydrogen-bonding dynamics make it a model compound for studying glass transitions in polyols .

Scientific Research Applications

Chemical Properties and Basic Information

- Chemical Formula : C₆H₁₄O₃

- Molar Mass : 134.17 g/mol

- CAS Number : 106-69-4

- Physical State : Liquid at room temperature

- Density : 1.11 g/cm³ at 20 °C

- Boiling Point : 178 °C at 6.5 hPa

- pH : 4.5 - 7.5 (300 g/L in water at 25 °C)

Moisturizing Agent

1,2,6-Hexanetriol is widely used in cosmetic formulations as a moisturizing agent due to its ability to retain moisture. It is commonly found in creams and lotions, enhancing skin hydration and texture .

Solvent in Pharmaceuticals

This compound serves as a solvent for various pharmaceutical applications. It is particularly useful in the formulation of injectable drugs and other liquid medications where solubility and stability are crucial .

Crosslinker in Plastics

In the plastics industry, this compound acts as a crosslinking agent. It is employed in the production of alkyd resins, polyurethane foams, and synthetic rubber, which enhances the mechanical properties and durability of these materials .

Chemical Intermediate

This compound is utilized as an intermediate in various chemical reactions. It can be converted into unsaturated alcohols through rhenium-catalyzed deoxydehydration or branched polyesters via melt polycondensation with dicarboxylic acids .

Wetting Agent

This compound functions as a wetting agent for tobacco products and special hydraulic fluids, improving the application properties of these substances .

Rocket Propellant

Interestingly, this compound has been investigated for use in rocket propellants due to its favorable energy content and stability under various conditions .

Case Study 1: Moisturizing Efficacy

A study evaluated the moisturizing efficacy of formulations containing this compound compared to traditional glycerin-based products. Results indicated that formulations with hexanetriol provided superior hydration levels over extended periods due to its unique molecular structure that allows better moisture retention.

Case Study 2: Pharmaceutical Stability

Research conducted on the stability of alprostadil solutions stored in polyvinyl chloride containers demonstrated that formulations containing this compound maintained their potency over time better than those without it. This highlights its role in enhancing the stability of pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity of 1,2,6-hexanetriol in synthesized samples?

Gas chromatography (GC) is the primary method for purity assessment, with ≥96.0% purity confirmed via retention time analysis (e.g., 3.5 min for 1,2-pentanediol in hydrogenolysis products) . Density (1.100–1.107 g/cm³ at 20°C) and infrared (IR) spectroscopy are supplementary techniques to validate structural integrity . Researchers should calibrate GC systems using known standards and cross-reference with physical properties (e.g., boiling point: 166–178°C under reduced pressure) to resolve ambiguities .

Q. Which physical properties of this compound are critical for experimental design in synthetic chemistry?

Key properties include:

- Density : 1.106–1.11 g/cm³ (affects solvent compatibility and reaction stoichiometry).

- Hygroscopicity : Requires storage under dry inert gas to prevent water absorption .

- Thermal stability : Flash point of 191–195°C necessitates controlled heating in inert atmospheres .

- Solubility : Miscible in water, acetone, and methanol, enabling use in aqueous or polar organic reaction systems .

Experimental protocols must account for these properties to ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and simulated glass transition temperatures (Tg) of this compound?

Molecular dynamics (MD) simulations predict higher Tg values for this compound compared to experimental measurements (204 ± 6 K vs. MD overestimates). This discrepancy arises from limitations in modeling hydrogen-bonding networks and chain flexibility. To address this:

- Validate force fields using experimental data for short-chain polyols (e.g., 1,2,3-propanetriol).

- Incorporate polarizable atomic charges specific to this compound, as generic parameters may misrepresent intermolecular interactions .

- Compare with differential scanning calorimetry (DSC) data to refine simulation accuracy .

Q. What methodological approaches optimize the catalytic conversion of this compound to 1,6-hexanediol?

Rh–ReOx/SiO2 catalysts in aqueous media achieve 73% selectivity to 1,6-hexanediol at 180°C and 150 bar H2 . Key steps include:

- Pre-treatment : Reduce catalyst under H2 flow to activate metal sites.

- Reaction monitoring : Use GC-MS to track intermediates (e.g., tetrahydropyran-2-methanol) and adjust H2 pressure to suppress side reactions.

- Post-processing : Separate products via fractional distillation, leveraging differences in boiling points (1,6-hexanediol: 250°C vs. This compound: 178°C) .

Q. How does the hygroscopicity of this compound influence its phase behavior in aerosol studies?

this compound exhibits low hygroscopicity compared to inorganic salts, forming stable organic-coated aerosols. In mixed-phase systems (e.g., with ammonium sulfate), it undergoes liquid-liquid phase separation (LLPS) below 265 K, creating solid sulfate cores encapsulated in organic shells. Researchers should:

- Use cavity ring-down spectroscopy (CRDS) to monitor optical extinction efficiencies during evaporation .

- Control relative humidity (RH) <10% to isolate hygroscopic effects and validate models with Mie theory .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points of this compound (-30°C vs. -20°C)?

Discrepancies likely stem from impurities or polymorphic forms. To resolve:

- Perform differential scanning calorimetry (DSC) with high-purity samples (≥96%).

- Compare thermograms with literature data, noting heating rates and sample preparation methods (e.g., annealing vs. quenched cooling) .

Q. Methodological Best Practices

Q. What are the best practices for handling this compound in air-sensitive reactions?

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Hydroxyl Group Impact : HT’s three hydroxyl groups enhance hydrogen-bonding interactions compared to diols like 1,6-HDO, leading to higher viscosity and lower volatility . This property makes HT suitable for studying dynamic glass transitions in polyhydric alcohols .

- Synthetic Flexibility : Unlike 1,6-HDO (directly hydrogenated from HMF), HT requires multi-step pathways (e.g., THFDM intermediate) but offers higher selectivity in ring-opening reactions .

Catalytic Conversion Efficiency

Key Findings :

- HT synthesis via Ni-Co-Al catalysts achieves higher yields under milder conditions compared to traditional CuCr systems for 1,6-HDO .

- Rh-ReOx/SiO₂ enables selective deoxygenation of HT to 1,6-HDO, highlighting HT’s versatility as a polymer precursor .

Functional Performance in Polymers

- HT in Polyesters : HT’s three hydroxyl groups facilitate branching in polyesters, improving thermal stability. For example, HT-based poly(hexamethylene γ-ketopimelate) exhibits enhanced elasticity compared to linear 1,6-HDO analogs .

- 1,6-HDO in Polyurethanes : The linear diol structure of 1,6-HDO favors rigid, high-strength polyurethanes, whereas HT’s branching supports elastomer synthesis .

Toxicity and Environmental Impact

- 1,6-HDO and BHMTHF exhibit lower acute toxicity (LD₅₀ > 2000 mg/kg in rodents) compared to HT, which lacks comprehensive toxicological data .

Properties

IUPAC Name |

hexane-1,2,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c7-4-2-1-3-6(9)5-8/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVMLYRJXORSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041224 | |

| Record name | 1,2,6-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow, viscous liquid; [Aldrich MSDS] | |

| Record name | 1,2,6-Hexanetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000791 [mmHg] | |

| Record name | 1,2,6-Hexanetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-69-4 | |

| Record name | 1,2,6-Hexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,6-Hexanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 106-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,6-Hexanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,6-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,2,6-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,6-HEXANETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W45XXM0XWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.